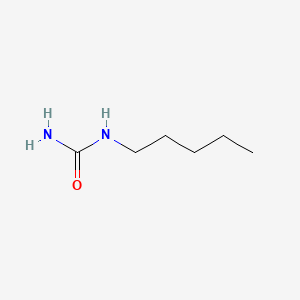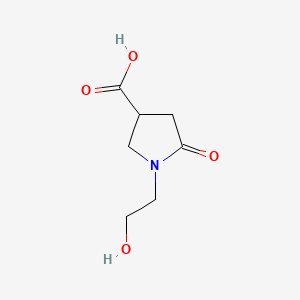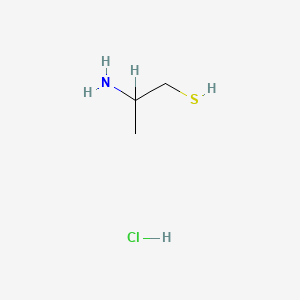
(3-Aminopropyl)(octyl)amin
Übersicht
Beschreibung
3-Aminopropyl(octyl)amine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopropyl(octyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopropyl(octyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Makrozyklischen Verbindungen
(3-Aminopropyl)(octyl)amin wird bei der Synthese einer Vielzahl von Polyazamakrozyklischen Verbindungen verwendet, die strukturelle Einheiten von Tris(3-aminopropyl)amin (TRPN) und Oxadiaminen enthalten, die mit einer oder zwei Fluorophor-Gruppen (Dansyl oder Chinolin) an verschiedenen Stickstoffatomen dekoriert sind . Diese Verbindungen können zur molekularen Erkennung von Kationen, Anionen und kleinen organischen Molekülen eingesetzt werden .
Oberflächenmodifikation
This compound kann für die Oberflächenmodifikation verwendet werden . Obwohl die spezifischen Details in den Suchergebnissen nicht verfügbar sind, ist es üblich, dass Amine zur Oberflächenmodifikation verwendet werden, um funktionelle Gruppen einzuführen, die mit anderen Substanzen interagieren können.
Synthese von Elektronenarmen Verbindungen
This compound wird bei der Synthese von elektronenarmen Verbindungen verwendet . In einer Studie reagierte 2,3,4,5,6 Pentafluorobenzoylchlorid mit Kaliumthiocyanat, das erhaltene Produkt wurde dann mit Tris(2-aminoethyl)amin bzw. Tris(3-aminopropyl)amin umgesetzt, was zu L bzw. L1 führte .
Wirkmechanismus
Mode of Action
It is known that amines can interact with various biological targets through hydrogen bonding and electrostatic interactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Like other amines, its stability and reactivity can be influenced by factors such as ph, temperature, and the presence of other reactive species .
Biochemische Analyse
Biochemical Properties
3-Aminopropyl(octyl)amine plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a silanization agent, modifying surfaces to enhance their properties. The compound’s amine groups can form covalent bonds with carboxyl groups on proteins, facilitating the attachment of proteins to surfaces . This interaction is crucial in the development of biosensors and other biochemical devices.
Cellular Effects
3-Aminopropyl(octyl)amine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell membranes and intracellular proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the dispersibility and anti-bacterial properties of metal oxide nanoparticles, which can be used in biomedical applications . Additionally, it can modify the surface properties of cells, impacting their adhesion and proliferation.
Molecular Mechanism
The molecular mechanism of 3-Aminopropyl(octyl)amine involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, it can act as a catalyst in sol-gel silica polymerization, creating molecularly imprinted polymers for specific recognition of target molecules . These interactions can lead to changes in gene expression and cellular behavior, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopropyl(octyl)amine can change over time. The compound is relatively stable under normal conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can maintain its functional properties for several weeks when stored properly . Its effectiveness may decrease over time, impacting its ability to modify surfaces or interact with biomolecules.
Dosage Effects in Animal Models
The effects of 3-Aminopropyl(octyl)amine vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote tissue regeneration. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and causing oxidative stress . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
3-Aminopropyl(octyl)amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into cellular processes. For example, it can be metabolized by amine oxidases, which convert it into aldehydes and ammonia . These metabolic products can then enter other biochemical pathways, influencing cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 3-Aminopropyl(octyl)amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of 3-Aminopropyl(octyl)amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the Golgi apparatus, where it can modify proteins and lipids, impacting cellular processes and signaling pathways.
Eigenschaften
IUPAC Name |
N'-octylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-10-13-11-8-9-12/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNJYFFUWANHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221951 | |
| Record name | 3-Aminopropyl(octyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7173-57-1 | |
| Record name | N1-Octyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Octyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropyl(octyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyl(octyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OCTYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB4OJ5XA2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


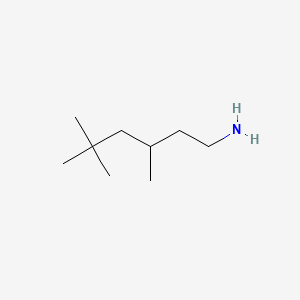
![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1266293.png)
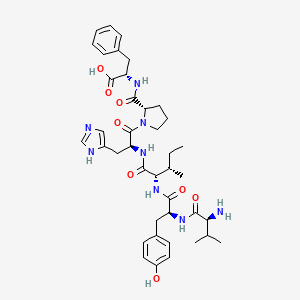

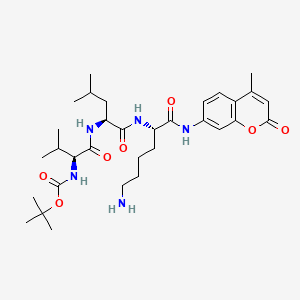
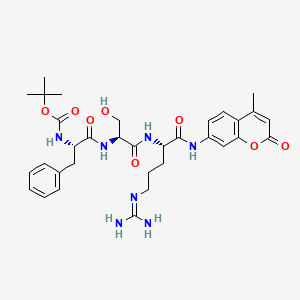
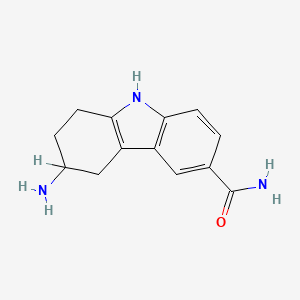
![1-[N-[N-(2-Aminobenzoyl)glycyl]-4-nitro-L-phenylalanyl]-L-proline](/img/structure/B1266303.png)

